molecular formula C17H14FN3O B14163988 2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol CAS No. 4635-72-7

2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol

Katalognummer: B14163988
CAS-Nummer: 4635-72-7
Molekulargewicht: 295.31 g/mol
InChI-Schlüssel: VTJYUUAJURVKOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in various biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol is unique due to its specific structural features, such as the presence of both a fluorophenyl and a pyrimidinyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Eigenschaften

CAS-Nummer

4635-72-7

Molekularformel

C17H14FN3O

Molekulargewicht

295.31 g/mol

IUPAC-Name

2-[4-(2-fluoroanilino)-6-methylpyrimidin-2-yl]phenol

InChI

InChI=1S/C17H14FN3O/c1-11-10-16(20-14-8-4-3-7-13(14)18)21-17(19-11)12-6-2-5-9-15(12)22/h2-10,22H,1H3,(H,19,20,21)

InChI-Schlüssel

VTJYUUAJURVKOU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)NC3=CC=CC=C3F

Löslichkeit

0.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.